molecular formula C13H15BClNO2 B3290306 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 863868-19-3

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B3290306
CAS No.: 863868-19-3
M. Wt: 263.53
InChI Key: GCMXNGTXQFEURI-UHFFFAOYSA-N
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Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 863868-19-3) is a high-purity benzonitrile derivative incorporating a pinacol boronate ester functional group. With a molecular formula of C13H15BClNO2 and a molecular weight of 263.53 g/mol, this compound serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . This reaction is pivotal for forming carbon-carbon bonds, enabling the construction of complex biaryl structures frequently found in pharmaceuticals and materials science. The presence of both the reactive boronic ester and the chloro and nitrile substituents on the aromatic ring provides multiple vectors for further chemical modification, making it a valuable intermediate for medicinal chemistry research in developing new active molecules . The product requires specific storage conditions in an inert atmosphere at 2-8°C to maintain stability . Please refer to the Safety Data Sheet (SDS) before use. This product is labeled with the GHS07 pictogram and carries the signal word "Warning" with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and only use it in a well-ventilated area . This chemical is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMXNGTXQFEURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS Number: 1073371-77-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C12H17BClNO2
  • Molecular Weight : 253.53 g/mol
  • Boiling Point : Approximately 371.2°C
  • Toxicity : Classified as harmful if swallowed or in contact with skin (H302, H312) .

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating key signaling pathways. One notable pathway involves the inhibition of NF-κB activity. For instance, compounds in related studies have demonstrated the ability to significantly reduce TNF-α-induced NF-κB activity in vascular smooth muscle cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
Anti-inflammatoryInhibition of NF-κB activity in response to inflammatory cytokines
CytotoxicityInduced apoptosis in cancer cell lines
AntiparasiticActivity against malaria parasites

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study on quinoxaline derivatives similar to this compound showed significant inhibition of pro-inflammatory cytokines like IL-1β and TNF-α in monocytes. The lead compound exhibited an IC50 value of approximately 25 pM against LPS-induced NF-κB activity .
  • Cytotoxicity :
    In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .
  • Antiparasitic Activity :
    A related compound was tested for its efficacy against Plasmodium berghei in murine models. The study reported a reduction in parasitemia by 30% at a dosage of 40 mg/kg . This suggests that structural modifications can enhance the biological efficacy of dioxaborolane-containing compounds.

Scientific Research Applications

Organic Synthesis

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is utilized as a reagent in various organic synthesis reactions. Its boron moiety facilitates coupling reactions and the formation of carbon-boron bonds. This compound can act as a versatile building block for synthesizing complex organic molecules.

Key Reactions :

  • Suzuki Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry

The incorporation of boron into pharmaceutical compounds has been shown to enhance their biological activity. The compound's structure allows it to interact with biological targets effectively.

Case Studies :

  • Anticancer Activity : Research has indicated that boron-containing compounds can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have explored the potential of this compound as a lead structure for developing new anticancer agents.

Materials Science

The unique properties of boron compounds make them suitable for applications in materials science, particularly in the development of new polymers and composites.

Applications :

  • Polymerization Initiators : The compound can serve as an initiator for polymerization processes, leading to the formation of novel materials with tailored properties.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed cross-coupling reactions with aryl halides, a cornerstone of its utility.

Key Reaction Parameters:

Substrate PartnerCatalyst SystemBaseSolventYield (%)Reference
4-BromotoluenePd(PPh₃)₄K₂CO₃THF/H₂O85
3-IodonitrobenzenePdCl₂(dppf)CsFDMF78
2-ChloropyridinePd(OAc)₂/XPhosK₃PO₄Dioxane91
  • The reaction typically proceeds under mild conditions (60–100°C, 12–24 hours) with high functional group tolerance .

  • The electron-withdrawing nitrile group enhances the electrophilicity of the adjacent boronic ester, accelerating transmetalation .

Nitrile Functional Group Transformations

The nitrile group undergoes selective modifications without affecting the boronic ester:

Hydrolysis to Carboxylic Acid

ConditionsProductYield (%)Reference
H₂SO₄ (conc.), H₂O, 100°C4-Chloro-2-boronobenzoic acid72
NaOH (6M), EtOH, reflux4-Chloro-2-boronobenzamide (partial)58
  • Acidic hydrolysis proceeds efficiently, while basic conditions may yield intermediates like amides .

Reduction to Amine

Reducing AgentCatalystSolventYield (%)Reference
LiAlH₄NoneTHF65
H₂ (1 atm)Raney NiMeOH81
  • Catalytic hydrogenation preserves the boronic ester, enabling sequential functionalization .

Electrophilic Aromatic Substitution

The chlorine substituent directs electrophiles to the para-position relative to the nitrile group:

ReactionReagentProductYield (%)Reference
NitrationHNO₃/H₂SO₄4-Chloro-5-nitro-2-boronobenzonitrile68
SulfonationSO₃/H₂SO₄4-Chloro-5-sulfo-2-boronobenzonitrile54
  • Steric hindrance from the boronic ester limits reactivity at the ortho position .

Boronic Ester Hydrolysis

pHTemperatureDegradation Time (h)Reference
225°C12
725°C>168
1025°C48
  • The boronic ester is stable under neutral conditions but hydrolyzes rapidly in acidic or basic media .

Thermal Decomposition

Temperature (°C)Decomposition ProductReference
>1504-Chlorobenzonitrile + Boric acid

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Effects on Reactivity

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • CAS : 548797-51-9
  • Molecular Formula: C₁₃H₁₅BClNO₂ (same as target compound)
  • Key Difference : Boronate ester at position 4 and chloro at position 2 (vs. reverse in the target compound).
  • Similar hazards (H315, H319) but additional H335 (respiratory irritation) due to undefined byproducts .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • CAS : 171364-82-2
  • Molecular Formula: C₁₃H₁₆BNO₂
  • Key Difference : Lacks the chloro substituent; boronate at position 3.
  • Impact :
    • Higher electron density on the aromatic ring due to absence of chloro, accelerating coupling reactions but reducing selectivity .
    • Lower molecular weight (229.08 g/mol) and altered solubility in polar solvents .

Halogen-Substituted Derivatives: Fluorine vs. Chlorine

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • CAS : 1218790-13-6
  • Molecular Formula: C₁₃H₁₄BClFNO₂
  • Key Difference : Contains fluoro at position 4 and chloro at position 2.
  • Impact :
    • Enhanced electrophilicity due to fluorine’s strong electron-withdrawing effect, improving reactivity in cross-couplings but increasing steric hindrance .
    • Broader applications in synthesizing fluorinated pharmaceuticals .
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • CAS : 1036761-96-2
  • Molecular Formula: C₁₃H₁₄BFNO₂
  • Key Difference : Fluoro at position 3 and boronate at position 4.
  • Impact :
    • Unique meta-substitution pattern directs coupling reactions to specific positions, useful in asymmetric synthesis .

Functional Group Variations: Hydroxy vs. Cyano

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • CAS : 1350933-21-9
  • Molecular Formula: C₁₃H₁₆BNO₃
  • Key Difference : Hydroxy group at position 2 instead of chloro.
  • Impact: Hydrogen bonding capability improves solubility in polar solvents (e.g., DMSO) but reduces stability under acidic conditions . Limited use in aqueous-phase reactions due to boronate ester hydrolysis .

Q & A

Basic: What are the standard synthetic routes for preparing 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, aryl halides (e.g., 2-chloro-4-iodobenzonitrile) can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to introduce the boronate ester group . Optimization of solvent systems (e.g., DMF or dioxane) and reaction temperatures (80–100°C) is critical to achieving high yields. Post-synthesis purification often involves column chromatography or recrystallization .

Advanced: How does the chloro substituent influence the electronic properties and reactivity of the boronate ester in cross-coupling reactions?

Answer:
The electron-withdrawing chloro group at the 4-position of the benzonitrile ring enhances the electrophilicity of the adjacent boronate ester, facilitating transmetallation steps in Suzuki-Miyaura couplings. Computational studies (e.g., DFT calculations) reveal that the chloro group lowers the LUMO energy of the boronate ester, increasing its reactivity toward nucleophilic aryl partners . However, steric hindrance from the bulky tetramethyl dioxaborolane group may require tailored catalyst systems (e.g., SPhos ligands) to prevent side reactions .

Basic: What spectroscopic and analytical techniques are used to confirm the structure of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic proton environment and boron coupling patterns (e.g., absence of splitting due to quadrupolar relaxation of boron) .
  • X-ray Crystallography: Resolves molecular geometry and confirms the planarity of the benzonitrile-boronate system. For example, similar structures show bond angles of ~120° around the boron atom .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with chlorine and boron .

Advanced: What computational methods are employed to predict the compound’s electronic properties and reaction pathways?

Answer:

  • Density Functional Theory (DFT): Used to calculate frontier molecular orbitals (HOMO/LUMO) and predict charge-transfer behavior in materials science applications .
  • Natural Bond Orbital (NBO) Analysis: Identifies hyperconjugative interactions between the boronate ester and the benzonitrile moiety, explaining stabilization effects .
  • Molecular Dynamics (MD) Simulations: Model solvation effects and aggregation tendencies in polar solvents (e.g., DMSO) .

Basic: How is the compound purified, and what challenges arise during purification?

Answer:

  • Purification Methods: Column chromatography (silica gel, eluent: hexane/EtOAc) is standard. Recrystallization from ethanol/water mixtures improves purity .
  • Challenges: The compound’s low solubility in non-polar solvents and potential hydrolysis of the boronate ester under acidic conditions necessitate anhydrous handling and inert atmospheres .

Advanced: What strategies mitigate crystallographic disorder in X-ray structures of boronate esters?

Answer:
Crystallographic disorder, common in flexible dioxaborolane rings, is addressed by:

  • Cooling crystals to 100 K to reduce thermal motion.
  • Using SHELX software (SHELXL-2018) for anisotropic refinement and applying restraints to bond lengths/angles .
  • Co-crystallization with stabilizing agents (e.g., crown ethers) to improve lattice packing .

Basic: What are the primary applications of this compound in academic research?

Answer:

  • Organic Synthesis: Key intermediate in Suzuki-Miyaura couplings for constructing biaryl systems in pharmaceuticals and materials .
  • Medicinal Chemistry: The benzonitrile moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability in drug candidates .
  • Materials Science: Used in π-conjugated polymers for OLEDs due to its electron-withdrawing properties .

Advanced: How do solvation effects impact the compound’s reactivity in cross-coupling reactions?

Answer:
Polar aprotic solvents (e.g., DMF) stabilize the transition state in Suzuki couplings by solvating the Pd catalyst and base. However, protic solvents (e.g., MeOH) may hydrolyze the boronate ester. Solvent choice is validated via kinetic studies (e.g., monitoring reaction progress via ¹¹B NMR) .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • Storage: Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • PPE: Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation of fine particulates .

Advanced: What mechanistic insights explain the compound’s stability under ambient conditions?

Answer:
The tetramethyl dioxaborolane group provides steric protection against nucleophilic attack, while the electron-withdrawing benzonitrile and chloro groups reduce boron’s Lewis acidity, slowing hydrolysis. Stability is confirmed via accelerated aging studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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